Cas no 1881-75-0 (9-fluoro-7-methyltetraphene)

9-fluoro-7-methyltetraphene structure
9-fluoro-7-methyltetraphene structure
Product name:9-fluoro-7-methyltetraphene
CAS No:1881-75-0
MF:C19H13F
MW:260.30492
CID:907491
PubChem ID:74659

9-fluoro-7-methyltetraphene Chemical and Physical Properties

Names and Identifiers

    • 9-fluoro-7-methyltetraphene
    • 9-Fluoro-7-methylbenz[a]anthracene
    • 9-fluoro-7-methylbenzo[a]anthracene
    • 6-Fluoro-10-methyl-1,2-benzanthracene
    • 9-Fluor-7-methyl-benz[a]anthracen
    • 9-Fluoro-7-methylbenz(a)anthracene
    • 9-fluoro-7-methyl-benz[a]anthracene
    • AC1L2MDX
    • Benz(a)anthracene, 9-fluoro-7-methyl-
    • Benz[a]anthracene, 9-fluoro-7-methyl-
    • BRN 3308482
    • NSC409638
    • 9-Fluoro-7-methylbenzo[b]phenanthrene
    • NSC-409638
    • AAB7WY833A
    • NSC 409638
    • DTXSID60172151
    • WLN: L D6 B666J GF J1
    • 1881-75-0
    • Inchi: InChI=1S/C19H13F/c1-12-16-9-7-13-4-2-3-5-17(13)19(16)10-14-6-8-15(20)11-18(12)14/h2-11H,1H3
    • InChI Key: HERZIRSHNUDONE-UHFFFAOYSA-N
    • SMILES: CC1=C2C=C(C=CC2=CC3=C1C=CC4=CC=CC=C43)F

Computed Properties

  • Exact Mass: 260.10019
  • Monoisotopic Mass: 260.100129
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 6.1

Experimental Properties

  • Density: 1.0669 (rough estimate)
  • Boiling Point: 227.76°C (rough estimate)
  • Flash Point: 199.4°C
  • Refractive Index: 1.7300 (estimate)
  • PSA: 0

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